molecular formula C13H14N2O B12897169 1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 70400-97-4

1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B12897169
CAS No.: 70400-97-4
M. Wt: 214.26 g/mol
InChI Key: WSWGBAXEVIRMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one is a complex organic compound that features a pyrrole ring substituted with an aminophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2-aminophenyl derivatives with pyrrole derivatives under specific conditions. One common method involves the use of high-acidity ionic liquid catalysts to facilitate the reaction between 2-aminophenyl and pyrrole compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes steps such as solvent extraction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biomarker for certain bacterial infections.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical products

Mechanism of Action

The mechanism of action of 1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of both an aminophenyl group and a pyrrole ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

70400-97-4

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-[5-(2-aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H14N2O/c1-8-11(9(2)16)7-13(15-8)10-5-3-4-6-12(10)14/h3-7,15H,14H2,1-2H3

InChI Key

WSWGBAXEVIRMAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C2=CC=CC=C2N)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.